Cas no 7556-35-6 (4-Methoxy-1-methyl-1H-indole)
4-Methoxy-1-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-1-methyl-1H-indole
- 1H-Indole,4-methoxy-1-methyl-
- 4-METHOXY-1-METHYLINDOLE
- 1-Methyl-4-methoxy-1H-indole
- 1-Methyl-4-methoxy-indol
- 4-Methoxy-1-methyl-indol
- 4-methoxy-1-methyl-indole
- 4-methoxyl-N-methylindole
- 7556-35-6
- AKOS004119546
- CS-0141834
- DTXSID40344233
- 4-Methoxy-1-methyl-1H-indole #
- MFCD00010679
- PS-6076
- FT-0636525
- InChI=1/C10H11NO/c1-11-7-6-8-9(11)4-3-5-10(8)12-2/h3-7H,1-2H
- SCHEMBL347727
- A865663
- 1H-Indole, 4-methoxy-1-methyl-
- S12063
- 4-Methoxy-1-methylindole, 98%
- DB-055966
-
- MDL: MFCD00010679
- Inchi: 1S/C10H11NO/c1-11-7-6-8-9(11)4-3-5-10(8)12-2/h3-7H,1-2H3
- InChI Key: ATEWBFOJLQMYEA-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C1C=CN2C
Computed Properties
- Exact Mass: 161.08400
- Monoisotopic Mass: 161.084064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 14.2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
Experimental Properties
- Color/Form: solid
- Density: 1.06
- Melting Point: 89-91 °C (lit.)
- Boiling Point: 285.6°C at 760 mmHg
- Flash Point: 126.5°C
- Refractive Index: 1.551
- PSA: 14.16000
- LogP: 2.18690
- Solubility: Not available
4-Methoxy-1-methyl-1H-indole Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37-S39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
4-Methoxy-1-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007070-5g |
4-Methoxy-1-methyl-1H-indole |
7556-35-6 | 95% | 5g |
$677.16 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02595-500mg |
4-Methoxy-1-methyl-1H-indole |
7556-35-6 | 98% | 500mg |
¥2058.0 | 2024-07-19 | |
| Chemenu | CM147197-5g |
4-Methoxy-1-methyl-1H-indole |
7556-35-6 | 95% | 5g |
$640 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 259055-500MG |
4-Methoxy-1-methyl-1H-indole |
7556-35-6 | 98% | 500MG |
1357.44 | 2021-05-17 | |
| Chemenu | CM147197-1g |
4-Methoxy-1-methyl-1H-indole |
7556-35-6 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM147197-5g |
4-Methoxy-1-methyl-1H-indole |
7556-35-6 | 95%+ | 5g |
$*** | 2023-03-31 | |
| abcr | AB248020-1 g |
4-Methoxy-1-methylindole, 97%; . |
7556-35-6 | 97% | 1g |
€246.00 | 2023-04-27 | |
| abcr | AB248020-5 g |
4-Methoxy-1-methylindole, 97%; . |
7556-35-6 | 97% | 5g |
€756.00 | 2023-04-27 | |
| abcr | AB248020-10 g |
4-Methoxy-1-methylindole, 97%; . |
7556-35-6 | 97% | 10g |
€1266.00 | 2023-04-27 | |
| abcr | AB248020-1g |
4-Methoxy-1-methylindole, 97%; . |
7556-35-6 | 97% | 1g |
€246.00 | 2025-04-16 |
4-Methoxy-1-methyl-1H-indole Suppliers
4-Methoxy-1-methyl-1H-indole Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4-Methoxy-1-methyl-1H-indole
4-Methoxy-1-methyl-1H-indole (CAS No. 7556-35-6): An Overview of Its Structure, Properties, and Applications in Modern Research
4-Methoxy-1-methyl-1H-indole (CAS No. 7556-35-6) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a wide range of biological activities and has been extensively studied for its potential applications in drug discovery and development.
The chemical structure of 4-Methoxy-1-methyl-1H-indole consists of an indole core with a methoxy group at the 4-position and a methyl group at the 1-position. The indole scaffold is a fundamental building block in many natural products and synthetic compounds, known for its ability to modulate various biological processes. The presence of the methoxy and methyl groups imparts specific properties to the molecule, making it an attractive candidate for further investigation.
In recent years, the study of 4-Methoxy-1-methyl-1H-indole has been enriched by advancements in computational chemistry and structural biology. Molecular modeling techniques have provided valuable insights into the conformational flexibility and binding interactions of this compound with various biological targets. For instance, studies have shown that 4-Methoxy-1-methyl-1H-indole can interact with receptors involved in neurotransmission, inflammation, and cell signaling pathways.
The pharmacological profile of 4-Methoxy-1-methyl-1H-indole has been explored in several preclinical studies. Research has demonstrated its potential as an antidepressant, anxiolytic, and anti-inflammatory agent. In particular, its ability to modulate serotonin and dopamine receptors has been highlighted as a key mechanism underlying its therapeutic effects. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in treating mood disorders and chronic inflammatory conditions.
Beyond its direct pharmacological effects, 4-Methoxy-1-methyl-1H-indole has also been investigated as a synthetic intermediate in the production of more complex molecules. Its reactivity and functional group compatibility make it a valuable starting material for the synthesis of novel compounds with diverse biological activities. For example, it has been used to develop new classes of antiviral agents and anticancer drugs.
In the context of drug discovery, the use of 4-Methoxy-1-methyl-1H-indole as a lead compound has shown promising results. High-throughput screening methods have identified this compound as a hit in assays targeting specific enzymes and receptors associated with various diseases. Subsequent optimization efforts have led to the development of more potent and selective derivatives with improved pharmacokinetic properties.
The environmental impact of 4-Methoxy-1-methyl-1H-indole is another area of interest. Studies have evaluated its biodegradability and ecotoxicity to ensure that its use in pharmaceuticals does not pose significant environmental risks. These assessments are crucial for regulatory compliance and sustainable drug development practices.
In conclusion, 4-Methoxy-1-methyl-1H-indole (CAS No. 7556-35-6) is a multifaceted compound with a rich history of research and potential applications in various fields. Its unique chemical structure, coupled with its diverse biological activities, makes it an important molecule for ongoing investigations in organic chemistry, medicinal chemistry, and pharmaceutical sciences. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, further solidifying its importance in modern scientific endeavors.
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